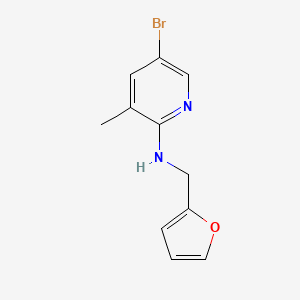
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(2-furylmethyl)amine
Vue d'ensemble
Description
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(2-furylmethyl)amine, or N-BMP-FMA, is a chemical compound composed of nitrogen, bromine, methyl, pyridine, and furyl groups. It is a heterocyclic amine, meaning that it contains a nitrogen atom bound to two carbon atoms in a ring structure. N-BMP-FMA has a variety of applications in scientific research, including in biochemistry, pharmacology, and toxicology.
Applications De Recherche Scientifique
Synthesis and Biological Activities
The compound has been utilized in the efficient synthesis of novel pyridine-based derivatives through a palladium-catalyzed Suzuki cross-coupling reaction. Density functional theory (DFT) studies were conducted on these derivatives, which revealed potential as chiral dopants for liquid crystals. Additionally, certain pyridine derivatives showed significant anti-thrombolytic, biofilm inhibition, and haemolytic activities, with one compound exhibiting notable anti-clot formation properties in human blood and another being highly effective against Escherichia coli (Ahmad et al., 2017).
Regioselectivity in Chemical Reactions
The regioselective displacement reaction of ammonia with related compounds has been studied, showing the formation of specific aminopyrimidines. This research provides insights into the mechanisms of chemical reactions involving compounds similar to N-(5-Bromo-3-methyl-2-pyridinyl)-N-(2-furylmethyl)amine (Doulah et al., 2014).
Catalysis and Chemical Selectivity
Research has also focused on the use of related compounds in catalysis. For instance, the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex was studied, yielding a high isolated yield and excellent chemoselectivity (Ji, Li & Bunnelle, 2003).
Antifungal Agent Development
Compounds with a similar structure have been synthesized and evaluated for their antifungal properties. Notably, derivatives like N-(4-bromophenyl)-N-(2-furylmethyl)amine showed remarkable antifungal activity against dermatophytes. These studies help in understanding the minimal structural requirements for antifungal response and guide the design of new antifungal compounds (Suvire et al., 2006).
Herbicidal Activity
Additionally, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, related to the compound , have been prepared and found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).
Propriétés
IUPAC Name |
5-bromo-N-(furan-2-ylmethyl)-3-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-8-5-9(12)6-13-11(8)14-7-10-3-2-4-15-10/h2-6H,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWUNSYCLHHPSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCC2=CC=CO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



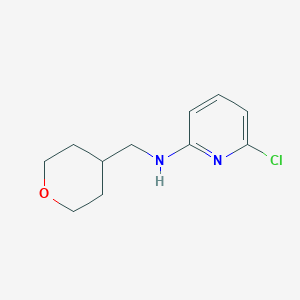
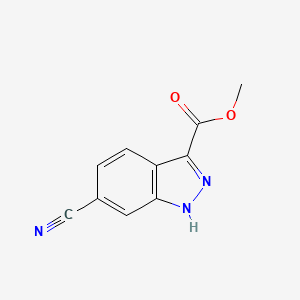
![3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1423982.png)
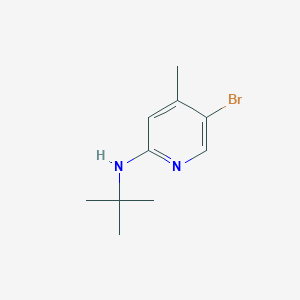
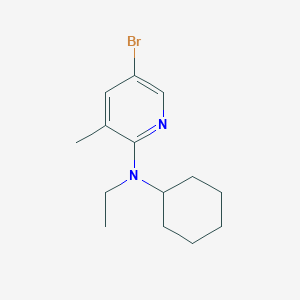
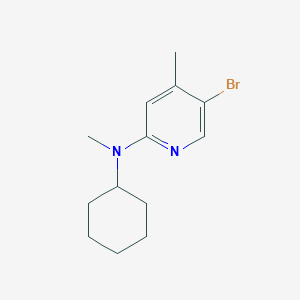
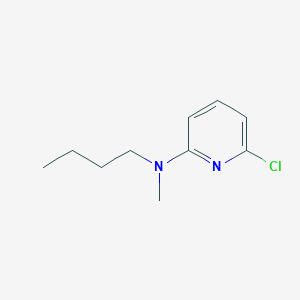

![2-[(6-Chloro-4-pyrimidinyl)(ethyl)amino]-1-ethanol](/img/structure/B1423992.png)
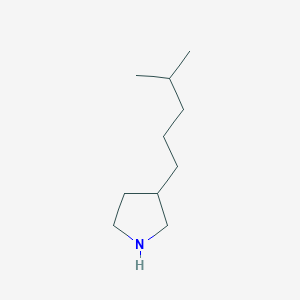
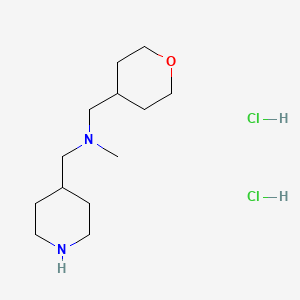
![3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423997.png)
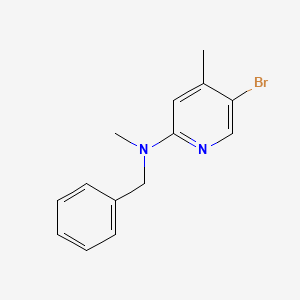
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-ethanol](/img/structure/B1423999.png)